![molecular formula C10H15NO4 B13467583 Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.1]heptanes, including dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate, can be achieved through the reduction of spirocyclic oxetanyl nitriles. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The reduction of spirocyclic oxetanyl nitriles to form the azabicyclo structure.
Substitution: Photocatalytic Minisci reactions introduce heterocycles at the bridgehead position.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles.
Photocatalysts: Organic photocatalysts are employed in Minisci reactions to introduce heterocycles.
Major Products
The major products formed from these reactions include various substituted azabicyclo compounds, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere to mimic the fragment of meta-substituted benzenes in biologically active compounds, improving metabolic stability and lipophilicity.
Materials Science: The unique structural properties of azabicyclo compounds make them suitable for the development of new materials with specific physicochemical properties.
Drug Discovery: The compound is incorporated into the structure of drugs to enhance their physicochemical properties and efficacy.
Mécanisme D'action
The mechanism of action of dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate involves its interaction with molecular targets and pathways relevant to its application. For instance, when incorporated into drug structures, it can enhance binding affinity and selectivity by mimicking the spatial arrangement of functional groups in target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3-oxabicyclo[3.1.1]heptane-1,5-dicarboxylate: This compound features an oxygen atom instead of nitrogen, leading to different physicochemical properties.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another azabicyclo compound with a different ring structure, offering unique properties for specific applications.
Uniqueness
Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate is unique due to its nitrogen-containing bicyclic structure, which provides distinct advantages in medicinal chemistry and materials science. Its ability to mimic meta-substituted benzenes and enhance drug properties sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate |
InChI |
InChI=1S/C10H15NO4/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2/h11H,3-6H2,1-2H3 |
Clé InChI |
DMFCXXIXLIVIJN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(CNC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

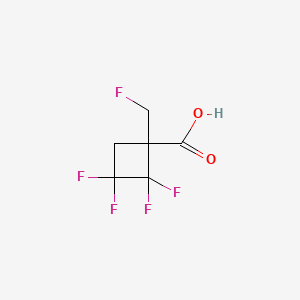

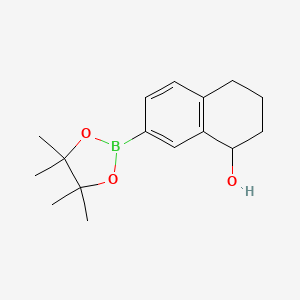

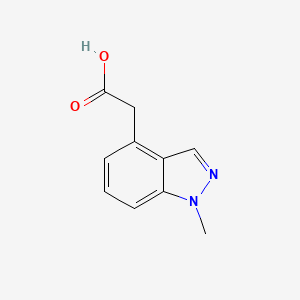
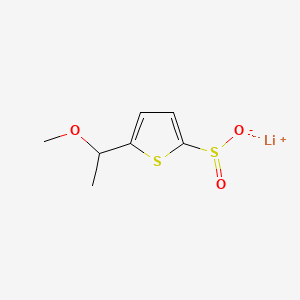
![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)
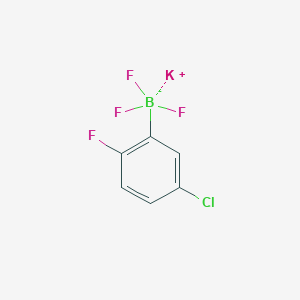
![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)
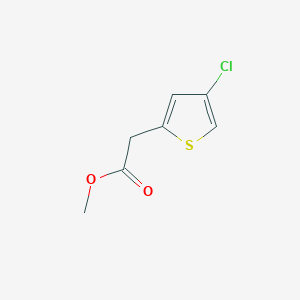
![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
